BenchChemオンラインストアへようこそ!

GW0742

Oncology Cell Proliferation PPARδ Target Engagement

GW0742 is the definitive PPARδ tool for unambiguous target engagement. With an EC50 of 1 nM and >1000-fold selectivity over PPARα/γ (EC50: 1.1 µM & 2 µM), it eliminates off-target confounding in tissues where all three PPAR subtypes are co-expressed. Validated in vivo for pulmonary hypertension (30 mg/kg/day oral) and directly comparable to GW501516 in cancer cell proliferation assays, GW0742 is the gold-standard reference agonist for HTS campaigns and chemical probe diversification.

Molecular Formula C21H17F4NO3S2
Molecular Weight 471.5 g/mol
CAS No. 317318-84-6
Cat. No. B1672448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW0742
CAS317318-84-6
SynonymsGW0742;  GW-0742;  GW 0742;  GW0742X;  GW-0742X;  GW 0742X;  GW610742;  GW-610742;  GW 610742.
Molecular FormulaC21H17F4NO3S2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O
InChIInChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)
InChIKeyHWVNEWGKWRGSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW0742: Selective PPARδ Agonist with 1 nM Potency for Metabolic and Cardiovascular Research Procurement


GW0742 (CAS 317318-84-6), also known as GW610742, is a synthetic, high-affinity agonist of the peroxisome proliferator-activated receptor delta (PPARδ/β) developed by GlaxoSmithKline for research applications. It exhibits potent and selective activation of PPARδ with an EC50 of 1 nM in cellular transactivation assays, while demonstrating >1000-fold selectivity over the related PPARα and PPARγ subtypes (EC50 values of 1.1 µM and 2 µM, respectively) . This compound is utilized to probe the roles of PPARδ in lipid metabolism, glucose homeostasis, inflammation, and cardiovascular function, and serves as a key research tool distinct from broader-acting or less selective PPAR modulators .

Why a Standard PPAR Agonist Cannot Substitute for GW0742 in Targeted Research


Generic substitution among PPAR agonists is scientifically invalid due to the profound differences in receptor subtype selectivity, binding kinetics, and downstream transcriptional profiles. While some PPAR agonists broadly activate multiple subtypes (e.g., PPARα/γ dual agonists) or possess weak, non-selective activity, GW0742 is distinguished by its >300-fold tighter binding affinity for PPARδ over PPARα and PPARγ, a property rooted in specific structural interactions with the PPARδ ligand-binding domain [1]. This high degree of selectivity is not a class-wide feature; even closely related analogs like GW501516 and L-165041 exhibit distinct potency and target engagement profiles . Consequently, employing a less selective alternative would confound experimental results by introducing off-target activation of PPARα and/or PPARγ, thereby precluding accurate interrogation of PPARδ-specific biology.

GW0742: Head-to-Head Quantitative Differentiation vs. GW501516 and L-165041


GW0742 vs. GW501516: Comparable Efficacy in Inhibiting Cancer Cell Proliferation and Inducing Target Genes

GW0742 demonstrates quantitatively equivalent efficacy to GW501516 in inhibiting cell proliferation and inducing expression of the canonical PPARβ/δ target gene ANGPTL4 across multiple human cancer cell lines. This functional parity is established in a direct head-to-head comparison, indicating that GW0742 can serve as a suitable alternative to GW501516 for in vitro studies of PPARδ biology, particularly when concerns exist regarding the former's development history or availability [1]. Both compounds failed to increase cell growth or phosphorylation of Akt in the same models, further confirming their shared mechanism of action without pro-tumorigenic effects in these systems [2].

Oncology Cell Proliferation PPARδ Target Engagement

GW0742 vs. L-165041: Superior PPARδ Selectivity and Potency for Specific Target Engagement

GW0742 is a more selective and potent PPARδ agonist than L-165041. While both compounds activate PPARβ/δ, L-165041 is described as a 'weak nonselective PPARδ agonist' [1]. The quantitative distinction is clear: GW0742 has an EC50 of 1 nM for PPARδ with >1000-fold selectivity over PPARα/γ, whereas L-165041's exact EC50 is not consistently reported at single-digit nM values and its selectivity profile is narrower . This difference in potency is critical for studies where high receptor occupancy at low concentrations is required to avoid off-target effects or compound insolubility. In functional assays, both agonists increased NO production and eNOS phosphorylation in human umbilical vein endothelial cells, but GW0742 achieves these effects with greater potency and specificity [2].

Receptor Selectivity PPARδ Signaling Endothelial Function

GW0742: >1000-Fold Functional Selectivity for PPARδ Over PPARα and PPARγ in Cellular Assays

GW0742 exhibits a profound functional selectivity for the PPARδ subtype. In cellular transactivation assays, it activates human PPARδ with an EC50 of 1 nM. In contrast, its activation of hPPARα requires an EC50 of 1.1 µM (a 1,100-fold difference) and activation of hPPARγ requires an EC50 of 2 µM (a 2,000-fold difference) . This >1000-fold window of selectivity is a defining characteristic that distinguishes it from less selective research tools. The structural basis for this selectivity has been elucidated, revealing that two residues (Val312 and Ile328) in the PPARδ ligand-binding pocket are critical for accommodating GW0742, while corresponding residues in PPARα and PPARγ create steric hindrance [1].

PPAR Selectivity Nuclear Receptor Transcriptional Activation

In Vivo Cardiovascular Efficacy: GW0742 Reduces Right Heart Hypertrophy and Pulmonary Pressure in a Rat Model

GW0742 demonstrates a significant and quantifiable therapeutic effect in a relevant in vivo disease model. In a rat model of hypoxia-induced pulmonary hypertension, daily oral dosing of GW0742 at 30 mg/kg for 3 weeks resulted in a significant reduction in right ventricular systolic pressure and associated right heart hypertrophy compared to vehicle-treated controls [1]. This outcome demonstrates that the compound's potent in vitro activity translates into a meaningful physiological effect in a complex, whole-animal system, supporting its utility for in vivo studies of PPARδ in cardiovascular and pulmonary biology. The study also noted that GW0742 had no effect on vascular remodeling, indicating a specific effect on functional pressure reduction [2].

Pulmonary Hypertension Cardioprotection In Vivo Pharmacology

Optimal Research Applications for GW0742 Based on Quantified Selectivity and In Vivo Efficacy


Dissecting PPARδ-Specific Transcriptional Programs in Metabolic Tissues

GW0742 is the preferred tool for studies requiring unambiguous assignment of gene expression changes to PPARδ activation. Its >1000-fold functional selectivity over PPARα/γ (EC50 PPARδ = 1 nM vs. PPARα = 1.1 µM, PPARγ = 2 µM) minimizes the risk of confounding results from off-target activation of related receptors . This is critical for transcriptomic (e.g., RNA-seq) or proteomic analyses in metabolically active tissues such as skeletal muscle, liver, and adipose tissue, where all three PPAR subtypes are co-expressed and can exert overlapping or distinct effects.

Investigating Cardioprotective and Pulmonary Vascular Effects in Rodent Models

Researchers focused on pulmonary hypertension and right heart hypertrophy should select GW0742 based on its demonstrated in vivo efficacy. In a rat model of hypoxia-induced pulmonary hypertension, a 3-week oral treatment with GW0742 (30 mg/kg/day) significantly reduced right ventricular systolic pressure and hypertrophy [1]. This established in vivo dosing paradigm and validated outcome provide a robust foundation for further mechanistic studies or for evaluating the compound in related cardiovascular pathologies.

Comparing PPARδ Ligands in Cancer Cell Biology

For studies examining the role of PPARδ in cancer cell proliferation or survival, GW0742 serves as a directly comparable and functionally equivalent alternative to GW501516. Head-to-head studies in multiple human cancer cell lines (HT29, HCT116, HepG2, MCF7, etc.) confirm that both compounds inhibit proliferation and induce the PPARβ/δ target gene ANGPTL4 at similar concentrations (0.1-10 µM) without potentiating tumorigenesis in these models [2]. Procuring GW0742 allows researchers to replicate and extend upon findings originally made with GW501516 while diversifying their chemical probe portfolio.

High-Throughput Screening for PPARδ Modulators

GW0742's high potency (EC50 = 1 nM) and well-characterized selectivity make it an ideal reference agonist for high-throughput screening (HTS) campaigns aimed at identifying novel PPARδ modulators. Its robust signal in cell-based transactivation assays provides a reliable positive control and benchmark for evaluating the potency and efficacy of new chemical entities. The availability of comprehensive characterization data, including binding kinetics and structural insights into its interaction with the PPARδ ligand-binding domain, further solidifies its role as a gold-standard tool compound for this purpose [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW0742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.